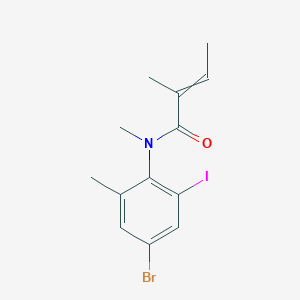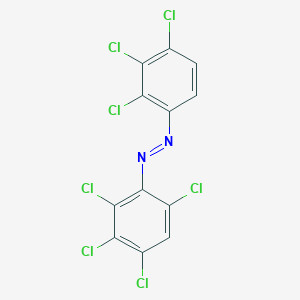
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two aromatic rings substituted with multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene typically involves the reaction of appropriate chlorinated aniline derivatives with nitrosating agents. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated quinones, while reduction could produce chlorinated anilines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological macromolecules, such as proteins and DNA. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- (E)-1-(2,3,5,6-Tetrachlorophenyl)-2-(2,3,5,6-tetrachlorophenyl)diazene
Uniqueness
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is unique due to its specific pattern of chlorine substitution, which can influence its reactivity and interactions with other molecules. This unique substitution pattern may result in distinct chemical and biological properties compared to other diazenes.
Propiedades
Número CAS |
923027-09-2 |
|---|---|
Fórmula molecular |
C12H3Cl7N2 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
(2,3,4,6-tetrachlorophenyl)-(2,3,4-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H3Cl7N2/c13-4-1-2-7(10(18)8(4)16)20-21-12-6(15)3-5(14)9(17)11(12)19/h1-3H |
Clave InChI |
HWYWCFBHPORIEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


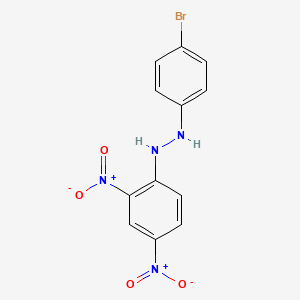
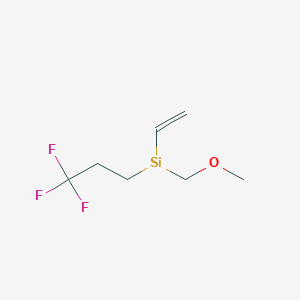
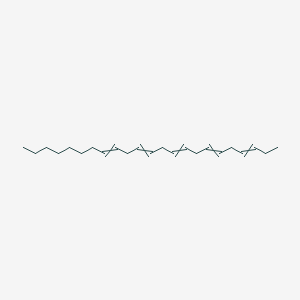
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
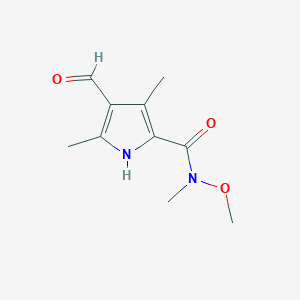

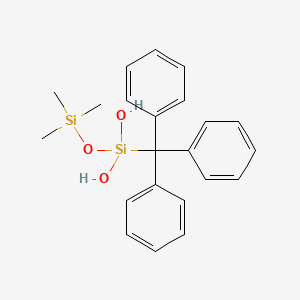
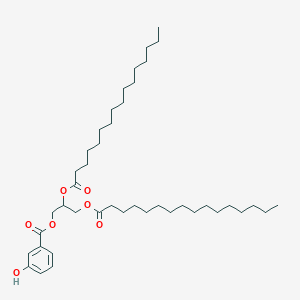
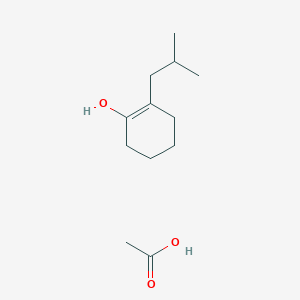
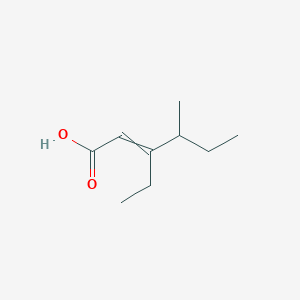
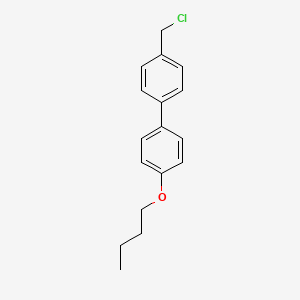
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
